Isopropyl 2,5-dimethylphenylcarbamate

Description

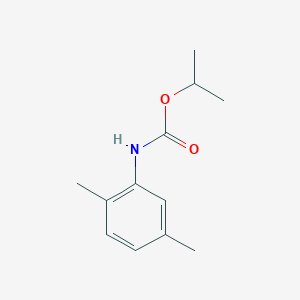

Isopropyl 2,5-dimethylphenylcarbamate is a carbamate derivative characterized by a phenyl ring substituted with methyl groups at the 2- and 5-positions, esterified with an isopropyl carbamate group. Carbamates are widely utilized in agrochemicals, pharmaceuticals, and material science due to their versatility in intermolecular interactions, such as hydrogen and halogen bonding. Notably, polysaccharide-based carbamates like amylose tris(3,5-dimethylphenylcarbamate) (ADMPC) and cellulose tris(3,5-dimethylphenylcarbamate) (CDMPC) are employed as chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) for enantiomer separation .

Properties

CAS No. |

6622-38-4 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

propan-2-yl N-(2,5-dimethylphenyl)carbamate |

InChI |

InChI=1S/C12H17NO2/c1-8(2)15-12(14)13-11-7-9(3)5-6-10(11)4/h5-8H,1-4H3,(H,13,14) |

InChI Key |

LHMLLRJOZWEGCB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2,5-dimethylphenylcarbamate typically involves the reaction of 2,5-dimethylphenyl isocyanate with isopropanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process involves heating the reactants to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2,5-dimethylphenylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group into amines under specific conditions.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed.

Major Products Formed

Oxidation: Formation of phenolic compounds.

Reduction: Production of amines.

Substitution: Introduction of various functional groups on the phenyl ring.

Scientific Research Applications

Isopropyl 2,5-dimethylphenylcarbamate has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of isopropyl 2,5-dimethylphenylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares Isopropyl 2,5-dimethylphenylcarbamate with structurally or functionally related carbamates:

Key Research Findings

Halogen Bonding and Chromatographic Performance

- ADMPC vs. CDMPC : ADMPC exhibits higher sensitivity in detecting weak halogen bonds (XBs) compared to CDMPC, attributed to differences in polysaccharide backbone conformation (amylose vs. cellulose). Thermodynamic studies show ADMPC has lower binding entropy changes, favoring stronger XB interactions .

- Role of Substituent Position : The 2,5-dimethyl substitution in this compound creates a steric environment distinct from the 3,5-dimethyl analogs in ADMPC/CDMPC. Molecular dynamics simulations suggest that 3,5-substitution optimizes spatial arrangement for analyte binding in CSPs, whereas 2,5-substitution may reduce helical stability in polymeric forms .

Pesticide Carbamates

- Chlorpropham : Unlike this compound, chlorpropham’s 3-chloro-4-methoxy substitution enhances lipid solubility and volatility, critical for agricultural use .

- Fenoxycarb: Contains a phenoxy group, enabling juvenile hormone mimicry. The ethyl carbamate group in fenoxycarb contrasts with the isopropyl group in the target compound, affecting biodegradability and toxicity profiles .

Thermodynamic and Kinetic Behavior

- ADMPC/CDMPC : Enthalpy-driven enantioseparations dominate for halogenated analytes on ADMPC, while CDMPC shows entropy-dominated processes. This divergence underscores the impact of backbone flexibility on binding kinetics .

Biological Activity

Isopropyl 2,5-dimethylphenylcarbamate, also known as isopropyl N-(2,5-dimethylphenyl)carbamate, is an organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its enzyme inhibition capabilities, antimicrobial effects, and potential applications in pharmaceuticals and agriculture.

Chemical Structure and Properties

This compound has a molecular formula of C12H17NO2 and a molecular weight of approximately 207.27 g/mol. The compound features a carbamate functional group, which is known for its diverse biological activities.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . The compound interacts with specific enzymes by binding to their active sites, thereby inhibiting their function. This mechanism can lead to various biological effects, including anti-inflammatory and analgesic properties.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied for its effects on:

- Cyclooxygenase (COX) : Inhibition of COX enzymes can reduce inflammation and pain.

- Lipoxygenase (LOX) : This inhibition may further contribute to anti-inflammatory effects.

These activities make the compound a candidate for development in pain management therapies.

Antimicrobial Properties

This compound has also shown promising antimicrobial and antifungal properties. Studies have indicated its effectiveness against various pathogens, making it a potential agent for agricultural applications as a pesticide or herbicide.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

-

Enzyme Interaction Studies :

- A study demonstrated that the compound effectively inhibited COX-2 activity in vitro, leading to reduced prostaglandin synthesis, which is crucial in inflammatory responses .

- Another investigation focused on the binding affinity of this compound to LOX enzymes, revealing a significant reduction in leukotriene production .

-

Antimicrobial Efficacy :

- In vitro tests indicated that the compound exhibited strong antifungal activity against Candida species and antibacterial effects against Staphylococcus aureus .

- Field trials showed that formulations containing this compound effectively controlled pest populations in agricultural settings .

Comparative Analysis

To better understand the uniqueness of this compound's biological activity, it can be compared with similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Isopropyl N-phenylcarbamate | Enzyme inhibition | More focused on COX inhibition |

| Methyl 2,3-dimethylphenylcarbamate | Antimicrobial properties | Different structural configuration |

| Isopropyl N-(2,6-xylyl)carbamate | Enzyme inhibition and analgesic effects | Broader range of enzyme targets |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.